

# An In-depth Technical Guide to Butyl 2nitropropanoate

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Compound of Interest

Compound Name: Butyl 2-nitropropanoate

Cat. No.: B15422456 Get Quote

This technical guide provides a comprehensive overview of **Butyl 2-nitropropanoate**, a nitrocontaining organic ester. Due to the limited availability of public information on this specific compound, this guide synthesizes information on its constituent functional groups and analogous chemical structures to present its core identifiers, a proposed synthesis protocol, and a logical workflow for its preparation and purification. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

### **Chemical Identifiers and Physical Properties**

While a specific CAS number for **Butyl 2-nitropropanoate** is not readily found in public databases, its chemical identity can be clearly defined. The properties listed below are predicted based on its chemical structure and data from analogous compounds.



Identifier	Value
IUPAC Name	Butyl 2-nitropropanoate
Chemical Formula	C7H13NO4
Molecular Weight	175.18 g/mol
Canonical SMILES	CCCCOC(=O)C(C)INVALID-LINK[O-]
InChI Key	(Predicted)
Appearance	Colorless to pale yellow liquid (Predicted)
Boiling Point	Not determined
Solubility	Soluble in organic solvents; sparingly soluble in water (Predicted)

### **Proposed Synthesis Protocol: Fischer Esterification**

The synthesis of **Butyl 2-nitropropanoate** can be achieved via the Fischer esterification of 2-nitropropanoic acid with n-butanol, using a strong acid catalyst.

#### Materials and Reagents:

- 2-Nitropropanoic acid (C₃H₅NO₄)
- n-Butanol (C<sub>4</sub>H<sub>10</sub>O)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Saturated Sodium Bicarbonate solution (NaHCO<sub>3</sub>)
- Brine (saturated NaCl solution)
- Diethyl ether (or other suitable extraction solvent)
- Deionized water



#### **Experimental Procedure:**

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitropropanoic acid (1.0 eq) and n-butanol (3.0 eq). The use of excess butanol helps to drive the equilibrium towards the product.
- Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) to the reaction mixture while stirring.
- Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
- Extraction and Neutralization: Dilute the mixture with diethyl ether and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the solvent and excess butanol.
- Purification: The crude product can be further purified by vacuum distillation or column chromatography to yield pure Butyl 2-nitropropanoate.

### Characterization

The structure and purity of the synthesized **Butyl 2-nitropropanoate** can be confirmed using the following analytical techniques:

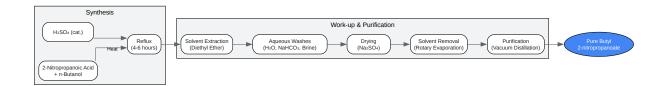
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - ¹H NMR is expected to show characteristic peaks for the butyl and the 2-nitropropanoyl moieties.
  - <sup>13</sup>C NMR will confirm the presence of the ester carbonyl carbon, the carbon bearing the nitro group, and the carbons of the butyl chain.



- Infrared (IR) Spectroscopy: Expected to show strong absorption bands for the C=O of the ester group (around 1740 cm<sup>-1</sup>) and the asymmetric and symmetric stretches of the nitro group (around 1550 cm<sup>-1</sup> and 1370 cm<sup>-1</sup>, respectively).
- Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of Butyl 2nitropropanoate (175.08 g/mol for the most common isotopes) should be observed.

### **Experimental Workflow Diagram**

The following diagram illustrates the key stages in the synthesis and purification of **Butyl 2-nitropropanoate**.



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Caption: Synthesis and purification workflow for **Butyl 2-nitropropanoate**.

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